Cas no 27292-50-8 (3-(Piperidin-1-yl)phenol)
3-(Piperidin-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 3-(Piperidin-1-yl)phenol
- 3-(1-piperidinyl)Phenol
- 3-piperidin-1-ylphenol
- 3-Piperidinophenol
- Phenol,3-(1-piperidinyl)-
- 3-(1-piperidyl)phenol
- 3-piperidin-1-yl-phenol
- AC1Q78JB
- AC1Q79XA
- m-N-piperidinophenol
- N-(3-hydroxyphenyl)-piperidine
- NSC23894
- SureCN1263793
- m-Piperidinophenol
- 3-hydroxyphenyl piperidine
- YNLRDTBLEOQPQL-UHFFFAOYSA-N
- FCH918747
- ST2417409
- AB0023886
- AX8089015
- W5039
- AKOS006227814
- 27292-50-8
- SY106837
- EN300-7386368
- SCHEMBL1263793
- FS-3499
- NSC-23894
- Z1201618335
- SB42988
- FT-0616363
- DTXSID60282027
- MFCD00053001
- CS-0019020
- DA-25455
-
- MDL: MFCD00053001
- Inchi: 1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2
- InChI Key: YNLRDTBLEOQPQL-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)N1CCCCC1
Computed Properties
- Exact Mass: 177.11545
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 23.5
Experimental Properties
- PSA: 23.47
- LogP: 2.44750
3-(Piperidin-1-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841896-1g |
3-(Piperidin-1-yl)phenol |
27292-50-8 | 97% | 1g |
773.00 | 2021-05-17 | |
| Fluorochem | 209746-250mg |
3-(Piperidin-1-yl)phenol |
27292-50-8 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 209746-5g |
3-(Piperidin-1-yl)phenol |
27292-50-8 | 95% | 5g |
£252.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84610-1g |
3-(Piperidin-1-yl)phenol |
27292-50-8 | 1g |
¥1328.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84610-250mg |
3-(Piperidin-1-yl)phenol |
27292-50-8 | 250mg |
¥558.0 | 2021-09-04 | ||
| TRC | B450193-50mg |
3-(piperidin-1-yl)phenol |
27292-50-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450193-100mg |
3-(piperidin-1-yl)phenol |
27292-50-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B450193-500mg |
3-(piperidin-1-yl)phenol |
27292-50-8 | 500mg |
$ 250.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D519063-250mg |
3-(Piperidin-1-yl)phenol |
27292-50-8 | 97% | 250mg |
$305 | 2024-05-24 | |
| eNovation Chemicals LLC | D519063-1g |
3-(Piperidin-1-yl)phenol |
27292-50-8 | 97% | 1g |
$600 | 2024-05-24 |
3-(Piperidin-1-yl)phenol Suppliers
3-(Piperidin-1-yl)phenol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-(Piperidin-1-yl)phenol
3-(Piperidin-1-yl)phenol (CAS No. 27292-50-8): A Versatile Chemical Building Block in Modern Research and Applications
3-(Piperidin-1-yl)phenol, with the CAS number 27292-50-8, is a significant organic compound that has garnered attention in various scientific and industrial fields due to its unique structural features and functional versatility. This compound, also referred to as 3-(1-Piperidinyl)phenol or m-(Piperidin-1-yl)phenol, consists of a phenol moiety substituted at the meta position with a piperidine group, making it a valuable intermediate in synthetic chemistry. Its molecular formula is C11H15NO, and it has a molecular weight of 177.24 g/mol. The presence of both phenolic and amine functionalities allows for diverse reactivity, enabling its use in the synthesis of more complex molecules. Researchers and industries are increasingly exploring 3-(Piperidin-1-yl)phenol applications in areas such as material science, pharmaceuticals, and agrochemicals, driven by the growing demand for sustainable and efficient chemical processes. In recent years, the compound has been linked to trends in green chemistry and computational drug design, as scientists seek eco-friendly alternatives and AI-driven molecular optimization. For instance, queries like "sustainable synthesis of phenolic derivatives" or "piperidine-based compounds in drug discovery" highlight user interest in this compound's role in addressing global challenges such as environmental sustainability and health innovation.
The chemical properties of 3-(Piperidin-1-yl)phenol make it an excellent candidate for various reactions. It typically appears as a white to off-white crystalline solid with moderate solubility in organic solvents like ethanol, acetone, and dichloromethane, but limited solubility in water. This solubility profile is advantageous for purification and handling in laboratory settings. The compound's phenolic OH group can undergo reactions such as etherification, esterification, and oxidation, while the piperidine nitrogen allows for further functionalization through alkylation or acylation. These characteristics are crucial for its use in synthesizing piperidine-containing compounds, which are prevalent in many bioactive molecules. In the context of current research hotspots, there is a surge in interest for compounds that can be derived from renewable resources or used in energy-efficient processes. Searches for "green chemistry intermediates" or "high-value chemical building blocks" often lead to discussions about compounds like 3-(Piperidin-1-yl)phenol, as they align with the United Nations Sustainable Development Goals, particularly those related to responsible consumption and production. Additionally, with the rise of AI in chemistry, tools like machine learning models are being employed to predict the reactivity and toxicity of such compounds, making them safer and more efficient for industrial use.
In the pharmaceutical industry, 3-(Piperidin-1-yl)phenol serves as a key intermediate in the synthesis of various drug candidates. Piperidine rings are common in medications targeting neurological disorders, pain management, and antimicrobial agents due to their ability to interact with biological receptors. For example, this compound can be utilized to develop analogs of known drugs, enhancing their efficacy or reducing side effects. Recent trends show a growing focus on personalized medicine and the development of novel therapeutics for diseases like Alzheimer's and depression, where piperidine derivatives play a role. Online searches frequently include terms such as "piperidine in CNS drugs" or "phenolic intermediates for pharmaceuticals," reflecting public concern over mental health and aging populations. Moreover, the compound's potential in creating multifunctional chemical entities ties into the broader discussion of drug repurposing and combinatorial chemistry, which are hot topics in biotech innovation. By leveraging 3-(Piperidin-1-yl)phenol, researchers can design molecules that are not only effective but also align with regulatory standards for safety and environmental impact, addressing queries like "safe chemical intermediates in drug synthesis" that are common among professionals in the field.
Beyond pharmaceuticals, 3-(Piperidin-1-yl)phenol finds applications in material science and agrochemicals. In materials, it can be incorporated into polymers or coatings to impart specific properties such as UV stability, antimicrobial activity, or enhanced adhesion. This is particularly relevant given the current emphasis on smart materials and sustainable packaging solutions. Users often search for "advanced material additives" or "biodegradable polymer components," and this compound's versatility makes it a candidate for such innovations. In agrochemicals, it may be used to synthesize pesticides or herbicides with improved selectivity and lower environmental persistence, responding to global demands for food security and reduced chemical footprints. The integration of digital tools, such as IoT and big data in agriculture, has led to increased interest in precision farming, where compounds like 3-(Piperidin-1-yl)phenol contribute to developing smarter, more efficient formulations. Searches related to "agrochemical intermediates for sustainable farming" or "piperidine derivatives in crop protection" highlight how this compound aligns with contemporary issues like climate change adaptation and resource efficiency.
The market dynamics for 3-(Piperidin-1-yl)phenol are influenced by its broad utility and the shift towards sustainable practices. Global production is primarily driven by chemical manufacturers in regions with strong R&D capabilities, such as North America, Europe, and Asia-Pacific. The compound is often available in high purity grades for research purposes, with suppliers emphasizing quality control and compliance with regulations like REACH and FDA guidelines. In recent years, there has been a noticeable increase in demand for custom synthesis and contract manufacturing services, as companies seek to outsource the production of specialized intermediates. This trend is reflected in search queries such as "suppliers of 3-(Piperidin-1-yl)phenol" or "custom chemical synthesis services," indicating a need for reliable sources. Additionally, the rise of e-commerce platforms for chemicals has made it easier for researchers to access this compound, fostering collaboration and innovation. As industries move towards circular economy models, the reuse and recycling of chemical intermediates like 3-(Piperidin-1-yl)phenol are gaining attention, with searches for "green procurement of chemicals" becoming more common. This not only supports environmental goals but also enhances the compound's appeal in a competitive market.
Looking ahead, the future of 3-(Piperidin-1-yl)phenol appears promising, with potential expansions into emerging fields such as nanotechnology and renewable energy. Its structural features could be exploited in designing nanomaterials for catalysis or energy storage, areas that are currently hotspots due to the global push for carbon neutrality. For instance, it might serve as a ligand in catalytic systems or a component in battery materials, addressing searches like "chemicals for energy applications" or "nanomaterial synthesis intermediates." Furthermore, the integration of AI and automation in chemical research is expected to accelerate the discovery of new applications, making compounds like this more accessible and cost-effective. As users increasingly seek information on "innovative chemical solutions" or "future trends in organic chemistry," 3-(Piperidin-1-yl)phenol stands out as a versatile player. Its role in fostering interdisciplinary research—bridging chemistry, biology, and engineering—aligns with the holistic approach needed to tackle modern challenges, ensuring that it remains a valuable asset in the scientific community for years to come.
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